N-Butylmaleimide

Catalog No.
S3711017
CAS No.
2973-09-3
M.F
C8H11NO2
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Butylmaleimide

CAS Number

2973-09-3

Product Name

N-Butylmaleimide

IUPAC Name

1-butylpyrrole-2,5-dione

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C8H11NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h4-5H,2-3,6H2,1H3

InChI Key

JNPCNDJVEUEFBO-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C=CC1=O

Canonical SMILES

CCCCN1C(=O)C=CC1=O

The exact mass of the compound N-Butylmaleimide is 153.078978594 g/mol and the complexity rating of the compound is 190. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['407144', '45298']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

NBM is a colorless liquid with a characteristic odor. It is a synthetic compound, not found naturally. Maleimides, in general, are important intermediates in organic synthesis due to their reactivity at the double bond and the imide group []. NBM specifically finds applications in thiol modification and conjugation reactions due to its alkylating properties.


Molecular Structure Analysis

The NBM molecule consists of a five-membered cyclic imide ring with a butyl group attached to the nitrogen atom and a double bond within the ring. The key features of its structure include:

  • Cyclic Imide Ring: The five-membered ring structure with two carbonyl groups (C=O) attached to nitrogen atoms confers stability and reactivity. The imide nitrogens are less basic than primary amines, making them less susceptible to nucleophilic attack but still reactive towards thiols.
  • Double Bond: The presence of a double bond within the ring contributes to the electrophilic character of NBM, making it susceptible to nucleophilic attack by thiols.
  • Butyl Group: The butyl group (CH3CH2CH2CH2-) is a non-polar aliphatic chain that influences the solubility and reactivity of the molecule.

Chemical Reactions Analysis

NBM is involved in several chemical reactions, including:

  • Thiol Modification: NBM reacts readily with thiols (R-SH) to form stable thioether linkages (R-S-CH2-CH2-CH2-CH2-N-(C=O)-C=C-N-(C=O)). This reaction is valuable in bioconjugation chemistry for attaching NBM-functionalized molecules to thiol-containing biomolecules like proteins and peptides.

Balanced Chemical Equation:

R-SH + N-Butylmaleimide → R-S-CH2-CH2-CH2-CH2-N-(C=O)-C=C-N-(C=O)

  • Hydrolysis: NBM can undergo hydrolysis (reaction with water) under specific conditions, breaking down into N-Butylamine and maleic acid [].

Physical And Chemical Properties Analysis

  • Melting Point: Not readily available.
  • Boiling Point: Literature suggests a boiling point around 189°C.
  • Solubility: NBM is soluble in organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide (DMSO). Its solubility in water is limited.
  • Stability: NBM is relatively stable under dry conditions but can hydrolyze in the presence of moisture [].

Protein Thiol Alkylation

NBM acts as a thiolating agent, reacting with thiol (sulfhydryl) groups present in cysteine residues of proteins. This alkylation process modifies the cysteine's chemical properties, affecting protein function in several ways:

  • Inhibition of Enzyme Activity: Enzymes often rely on cysteine residues for catalytic activity. NBM modification can block these active sites, inhibiting enzyme function .
  • Disruption of Protein-Protein Interactions: Cysteine residues can be involved in protein-protein interactions. NBM modification can disrupt these interactions, impacting cellular processes that rely on protein complex formation .

Studying Protein Structure and Dynamics

By selectively modifying specific cysteine residues, NBM allows researchers to probe protein structure and dynamics. This can be achieved through:

  • Mapping Cysteine Accessibility: NBM reacts more readily with exposed cysteines compared to buried ones within the protein fold. This helps researchers understand the protein's three-dimensional structure .
  • Investigating Protein Conformational Changes: Modifying specific cysteines can alter protein conformation. Studying the functional consequences of such modifications provides insights into how protein structure changes regulate activity.

Cellular Studies

NBM's ability to modify proteins within cells allows researchers to study cellular processes:

  • Investigating Protein Trafficking: N-Ethylmaleimide-sensitive factor (NSF) is a protein crucial for intracellular vesicle fusion. NBM can inhibit NSF function, helping researchers understand the role of NSF in cellular transport processes .
  • Modulating Protein Function in Live Cells: By strategically delivering NBM into cells, researchers can modify specific proteins and observe the resulting changes in cellular behavior.

N-Butylmaleimide primarily undergoes Michael addition reactions, where nucleophiles attack the electrophilic double bond of the maleimide. This reaction is particularly significant in modifying proteins, as it allows for the selective alkylation of cysteine residues. The reaction typically occurs under physiological conditions (pH 6.5–7.5), leading to the formation of stable thioether linkages that are resistant to hydrolysis.

In addition to thiol reactions, N-butylmaleimide can also react with primary amines and undergo hydrolysis at higher pH levels, which can result in the formation of various by-products depending on the reaction conditions. Its reactivity profile makes it a valuable tool in biochemical research for studying protein structure and function.

N-Butylmaleimide exhibits significant biological activity, particularly in the realm of enzyme inhibition and protein modification. It acts as an irreversible inhibitor of cysteine proteases by alkylating the active site thiol groups. This property has made it instrumental in studying enzyme mechanisms and elucidating the roles of specific amino acids in protein function.

Additionally, N-butylmaleimide has been shown to interact with various transport systems within cells, affecting processes such as amino acid transport and ion exchange. Its ability to covalently modify proteins allows researchers to explore functional roles and interactions within complex biological systems.

The synthesis of N-butylmaleimide can be achieved through several methods:

  • Direct Alkylation: A common approach involves the alkylation of maleic anhydride or maleic acid with butylamine under controlled conditions, leading to the formation of N-butylmaleimide.
  • Michael Addition: Another method includes reacting butylamine with maleic anhydride in the presence of a catalyst, facilitating the Michael addition process.
  • Thermal Reaction: Heating maleic anhydride with butanol can also yield N-butylmaleimide through thermal rearrangement.

These synthetic routes allow for the production of N-butylmaleimide in varying purities and yields depending on the specific conditions employed.

N-Butylmaleimide is widely utilized in biochemical research and industrial applications:

  • Protein Modification: It is frequently used to selectively modify cysteine residues in proteins for studies related to protein folding, stability, and interactions.
  • Enzyme Inhibition Studies: Researchers employ N-butylmaleimide to investigate enzyme mechanisms by inhibiting cysteine-dependent enzymes.
  • Diagnostics: Its reactivity with thiols allows for applications in diagnostic assays where detection of specific proteins or modifications is required.
  • Polymer Chemistry: N-butylmaleimide can also serve as a monomer in polymer synthesis, contributing to materials with unique properties.

Studies have demonstrated that N-butylmaleimide interacts covalently with accessible sulfhydryl groups on proteins, leading to functional changes or inhibitions. For example, it has been shown to inhibit amino acid transport systems by modifying key residues involved in transport mechanisms. These interactions provide insights into protein functionality and are crucial for understanding cellular processes.

N-Butylmaleimide shares structural similarities with other maleimides and related compounds. Here are some comparable compounds:

Compound NameStructure TypeKey Characteristics
N-EthylmaleimideMaleimideReactive towards thiols; used for protein modification
N-PropylmaleimideMaleimideSimilar reactivity; used in biochemical studies
Maleic AnhydrideAnhydridePrecursor for maleimides; reactive electrophile
N-MethylmaleimideMaleimideUsed for selective labeling; similar reactivity

Uniqueness of N-Butylmaleimide

N-Butylmaleimide's uniqueness lies in its specific alkyl chain length compared to other maleimides, which influences its solubility, reactivity profile, and potential applications in various biochemical contexts. Its ability to selectively modify proteins while maintaining stability under physiological conditions makes it an invaluable tool in both research and industrial settings.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

153.078978594 g/mol

Monoisotopic Mass

153.078978594 g/mol

Heavy Atom Count

11

Related CAS

26714-90-9

Wikipedia

1-Butyl-1H-pyrrole-2,5-dione

Dates

Last modified: 08-20-2023

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